molecular formula C18H21N3O3 B1663145 RS-0466 CAS No. 316130-82-2

RS-0466

Cat. No.: B1663145
CAS No.: 316130-82-2
M. Wt: 323.35 g/mol
InChI Key: VLHSAZGOCOREQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potent indirect activator of AMPK;  High Quality Biochemicals for Research Uses

Mechanism of Action

Target of Action

RSVA314, also known as 6-ethyl-N,N’-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine, RS-0466, or Phenol, 3,3’-[(6-ethyl-1,3,5-triazine-2,4-diyl)diimino]bis-, is a potent indirect activator of AMP-activated protein kinase (AMPK) . AMPK is a sensor and regulator of cellular energy metabolism, playing a central role in glucose and lipid homeostasis . It also targets acetyl-CoA carboxylase (ACC) , a key regulator of fatty acid biogenesis .

Mode of Action

RSVA314 activates AMPK indirectly via a CaMKKβ-dependent pathway , similar to resveratrol . This results in the phosphorylation of Thr-172 on the AMPKα2 subunit . It also inhibits the phosphorylation of three proteins downstream from mTOR activation, including p70S6K, eukaryotic elongation factor 2 kinase (eEF2K), and S6 ribosomal protein .

Biochemical Pathways

The activation of AMPK by RSVA314 leads to the inhibition of ACC, thereby controlling fatty acid biogenesis . Furthermore, RSVA314 promotes a robust increase in the phosphorylation of the protein raptor at Ser-792 . This modulation of the AMPK and mTOR pathways influences various cellular processes, including autophagy and protein synthesis.

Pharmacokinetics

It’s known that the compound can be used in cell-based assays with a half-maximal effective concentration (ec50) of approximately 1 µm

Result of Action

RSVA314 has been shown to inhibit adipogenesis by interfering with mitotic clonal expansion during preadipocyte proliferation . It also prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process, including PPAR-γ, C/EBPα, fatty acid synthase, and others . Furthermore, it promotes lysosomal amyloid-β degradation in cell lines nearly 40 times more potently than resveratrol .

Properties

IUPAC Name

3-[[4-ethyl-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHSAZGOCOREQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431920
Record name 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536993-37-0
Record name 6-ethyl-N,N'-bis(3-hydroxyphenyl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After dissolving 3-aminophenol (2.18 g, 20 mmol) in 1,4-dioxane (20.0 mL), 2,4-dichloro-6-ethyl-1,3,5-triazine (1.78 g, 10 mmol) was added and stirring carried out for 3 hours at 100° C. under a nitrogen atmosphere.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
RS-0466
Reactant of Route 2
Reactant of Route 2
RS-0466
Reactant of Route 3
Reactant of Route 3
RS-0466
Reactant of Route 4
RS-0466
Reactant of Route 5
Reactant of Route 5
RS-0466
Reactant of Route 6
RS-0466

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.